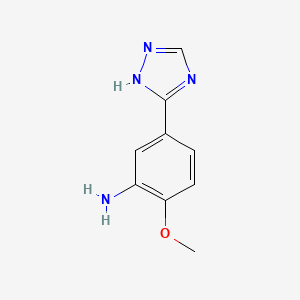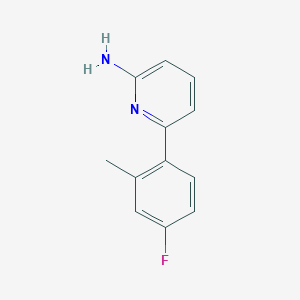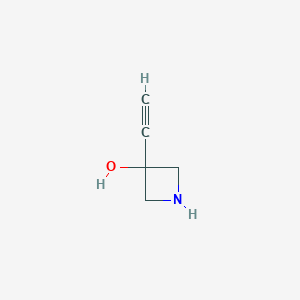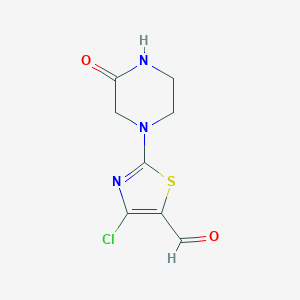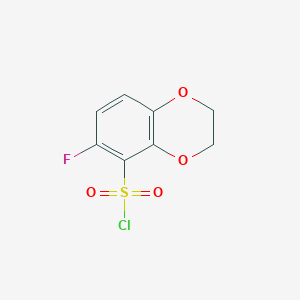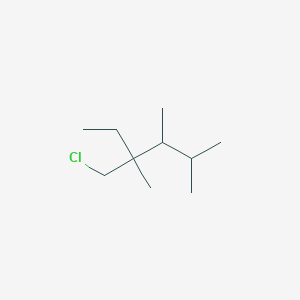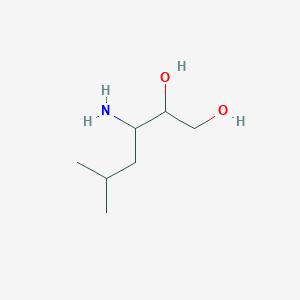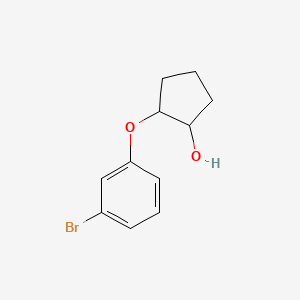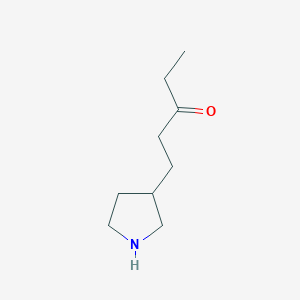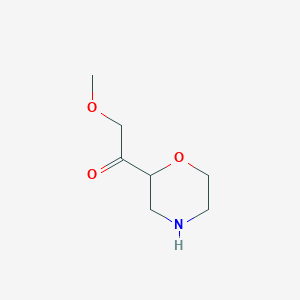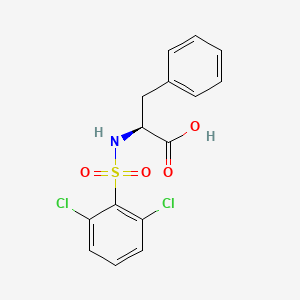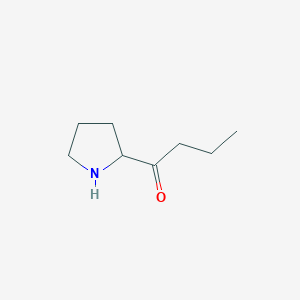
1-(Pyrrolidin-2-YL)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with butanone under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of butanone to form the desired product .
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and improving overall efficiency .
Analyse Chemischer Reaktionen
1-(Pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form lactams, which are important intermediates in the synthesis of pharmaceuticals and polymers.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, which can further undergo various functionalization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines .
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-2-YL)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-2-YL)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can modulate biochemical pathways and produce therapeutic effects .
In addition, the compound can interact with receptors on the cell surface, altering signal transduction pathways and influencing cellular responses. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-2-YL)butan-1-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione.
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor to more complex derivatives.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine that is commonly used in the synthesis of pharmaceuticals.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups, making it more reactive and versatile in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and reactivity, which allow for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(10)7-5-3-6-9-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
HSKTZQYYGYXKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


